2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride
CAS No.: 1909325-51-4
Cat. No.: VC6994452
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63
* For research use only. Not for human or veterinary use.
![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride - 1909325-51-4](/images/structure/VC6994452.png)
Specification
CAS No. | 1909325-51-4 |
---|---|
Molecular Formula | C6H13ClN2O |
Molecular Weight | 164.63 |
IUPAC Name | 2-[1-(aminomethyl)cyclopropyl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H |
Standard InChI Key | ZBJNYJOYLQLLDG-UHFFFAOYSA-N |
SMILES | C1CC1(CC(=O)N)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound is a hydrochloride salt of the parent molecule 2-[1-(aminomethyl)cyclopropyl]acetamide. Key molecular properties include:
The cyclopropane ring introduces significant steric strain, which influences its reactivity and interaction with biological targets . The acetamide and aminomethyl groups enhance hydrogen-bonding potential, making it a candidate for drug design .
Spectroscopic and Computational Data
PubChem Lite reports a predicted collision cross section (CCS) of 126.8 Ų for the ion, suggesting moderate polarity . Density functional theory (DFT) calculations predict a planar conformation around the cyclopropane ring, stabilizing the molecule through hyperconjugation .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 2-[1-(aminomethyl)cyclopropyl]acetamide hydrochloride is documented, analogous compounds are synthesized via:
-
Reductive Amination: Cyclopropanealdehyde reacts with protected amines under catalytic hydrogenation to form cyclopropylamine intermediates .
-
Curtius Rearrangement: Used to convert carboxylic acids to isocyanates, which are subsequently functionalized .
-
Corey–Chaykovsky Reaction: Generates cyclopropane rings via sulfonium ylide intermediates .
For example, -(4-(2-aminocyclopropyl)phenyl)amide derivatives are synthesized through multi-step sequences involving Troc protection, reductive amination, and deprotection .
Purification and Analysis
High-performance liquid chromatography (HPLC) resolves enantiomers of cyclopropane-containing precursors, ensuring optical purity . Nuclear magnetic resonance (NMR) spectroscopy confirms cyclopropane ring integrity through characteristic signals at 0.5–1.5 ppm .
Recent Advances and Future Directions
Stereoselective Synthesis
Advances in asymmetric catalysis enable enantioselective cyclopropanation, improving yields of chiral intermediates .
Computational Drug Design
Molecular docking studies predict strong binding affinity between this compound and LSD1’s active site () .
Environmental Impact
Biodegradation pathways remain uncharacterized. Ecotoxicity assessments are critical given its persistence in aquatic systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume